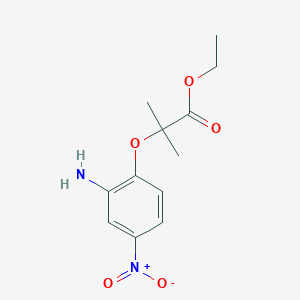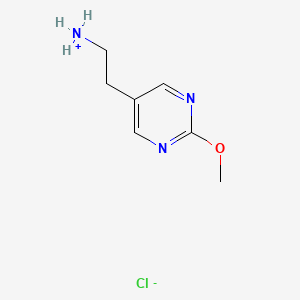![molecular formula C13H9N3 B12625087 3-[2-(Pyrazin-2-yl)ethenyl]benzonitrile CAS No. 938222-25-4](/img/structure/B12625087.png)
3-[2-(Pyrazin-2-yl)ethenyl]benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[2-(Pyrazin-2-yl)ethenyl]benzonitrile is a chemical compound known for its unique structure and properties It consists of a benzonitrile moiety attached to a pyrazine ring via an ethenyl linker
Métodos De Preparación
The synthesis of 3-[2-(Pyrazin-2-yl)ethenyl]benzonitrile typically involves the reaction of pyrazine derivatives with benzonitrile under specific conditions. One common method includes the use of palladium-catalyzed cross-coupling reactions, such as the Heck reaction, where a pyrazine derivative is coupled with a benzonitrile derivative in the presence of a palladium catalyst and a base. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation .
Análisis De Reacciones Químicas
3-[2-(Pyrazin-2-yl)ethenyl]benzonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups on the pyrazine or benzonitrile rings are replaced with other groups.
Aplicaciones Científicas De Investigación
3-[2-(Pyrazin-2-yl)ethenyl]benzonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and polymers. Its unique structure allows for the creation of novel materials with specific properties.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Medicine: In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its ability to interact with specific enzymes and receptors makes it a promising lead compound for drug development.
Industry: The compound is used in the development of advanced materials, such as luminescent sensors and electrochemical devices.
Mecanismo De Acción
The mechanism of action of 3-[2-(Pyrazin-2-yl)ethenyl]benzonitrile involves its interaction with specific molecular targets. For example, in biological systems, it may bind to enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into the active sites of these targets, leading to inhibition or activation of specific pathways. Detailed studies, including molecular docking and in vitro assays, are conducted to elucidate these interactions and understand the compound’s effects at the molecular level .
Comparación Con Compuestos Similares
3-[2-(Pyrazin-2-yl)ethenyl]benzonitrile can be compared with other similar compounds, such as:
3-(Imidazo[1,2-a]pyrazin-3-ylethynyl)-4-isopropyl-N-(3-((4-methylpiperazin-1-yl)methyl)-5-(trifluoromethyl)phenyl)benzamide: This compound is known for its dual inhibition of discoidin domain receptors 1 and 2, highlighting its potential in anti-inflammatory drug discovery.
Tankyrase 1/2 Inhibitor VI, G007-LK: This compound targets the NAD+ pocket in the TNKS PARP domain and is used as a potent tankyrase inhibitor, showcasing its application in cancer research.
The uniqueness of this compound lies in its specific structure, which allows for diverse chemical modifications and applications across various fields.
Propiedades
Número CAS |
938222-25-4 |
|---|---|
Fórmula molecular |
C13H9N3 |
Peso molecular |
207.23 g/mol |
Nombre IUPAC |
3-(2-pyrazin-2-ylethenyl)benzonitrile |
InChI |
InChI=1S/C13H9N3/c14-9-12-3-1-2-11(8-12)4-5-13-10-15-6-7-16-13/h1-8,10H |
Clave InChI |
QNPVRXBOUYJGFW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)C#N)C=CC2=NC=CN=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[4-(dimethylamino)phenyl]-5-(naphthalen-1-yl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12625005.png)
![2-[4-(Dimethylamino)phenyl]propane-1,3-diamine](/img/structure/B12625012.png)
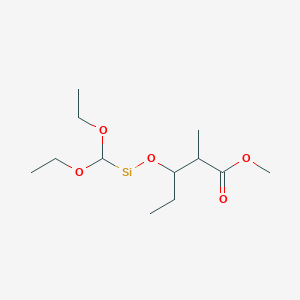
![2-Amino-5-{[(1H-pyrazol-5-yl)amino]methyl}phenol](/img/structure/B12625030.png)
![Benzonitrile, 3-ethyl-4-[[2-(1-oxaspiro[4.4]non-6-ylamino)-3,4-dioxo-1-cyclobuten-1-yl]amino]-](/img/structure/B12625044.png)
![1H-Pyrrolo[2,3-b]pyridine, 6-bromo-2-[(2R)-2-pyrrolidinylmethyl]-](/img/structure/B12625045.png)
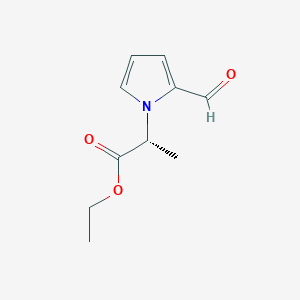

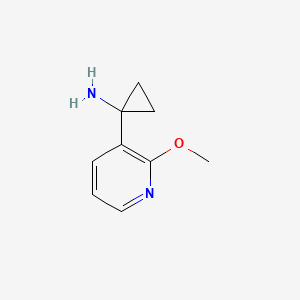

![3,5-Dichloro-4'-{[3-chloro-4-(3-iodopropyl)phenyl]sulfanyl}-1,1'-biphenyl](/img/structure/B12625071.png)

